Scorzocreticoside I

Description

Contextualization within Natural Product Chemistry

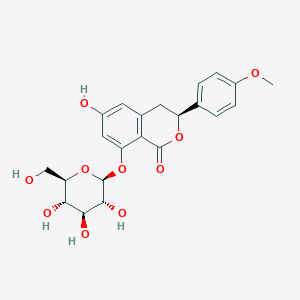

Scorzocreticoside I is a natural product classified as a dihydroisocoumarin glycoside. nih.govresearchgate.net It is the 8-O-β-D-glucoside of its aglycone, scorzocreticin (B1244813). tandfonline.comnih.gov This compound has been identified and isolated from Scorzonera cretica, a plant species endemic to Greece. nih.govtandfonline.comnih.gov The study of compounds like this compound is a core component of natural product chemistry, a field focused on discovering and characterizing substances from natural sources. The chemical investigation of such compounds is often a starting point for identifying novel molecular structures with potential biological activities.

Research Significance and Rationale for Investigation

The primary impetus for investigating this compound stems from the ethnobotanical background of the Scorzocera genus. nih.govmdpi.comsemanticscholar.orgresearchgate.net Plants within this genus are prevalent in traditional medicine systems across Asia and Europe, particularly in Turkey. nih.govmdpi.comsemanticscholar.orgresearchgate.net They have been historically used for a wide range of purposes, including the treatment of ailments such as arteriosclerosis, kidney disorders, rheumatism, and wounds. mdpi.comsemanticscholar.orgresearchgate.net

This long-standing use in folk medicine provides a strong rationale for modern phytochemical research. nih.govmdpi.com Scientists investigate the chemical constituents of these plants, including compounds like this compound, to identify the specific molecules that may be responsible for the reported therapeutic effects. nih.govmdpi.com The Scorzonera genus is known to be a rich source of bioactive compounds, including triterpenoids, flavonoids, and dihydroisocoumarins. mdpi.comsemanticscholar.org Research into these compounds aims to assess their bioactive potential and understand their properties. nih.govmdpi.comresearchgate.net

Overview of Prior Academic Research on this compound

Academic research on this compound has successfully established its fundamental chemical identity. Key studies have detailed its isolation from the plant Scorzonera cretica, alongside related compounds such as scorzocreticin and scorzocreticoside II. nih.govresearchgate.net

A significant focus of prior research has been on chemical synthesis. Notably, the synthesis of the 6-O-methyl ether of racemic scorzocreticin and its corresponding 8-O-β-D-glucoside, a derivative of this compound, has been successfully accomplished. tandfonline.comnih.gov This work is crucial for confirming the compound's structure and for producing it in a laboratory setting for further study. Broader investigations into the Scorzonera genus have evaluated the biological activities of its extracts and isolated compounds, with studies exploring antioxidant and cytotoxic properties, among others. nih.govmdpi.comsemanticscholar.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24O10 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(3S)-6-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C22H24O10/c1-29-13-4-2-10(3-5-13)14-7-11-6-12(24)8-15(17(11)21(28)30-14)31-22-20(27)19(26)18(25)16(9-23)32-22/h2-6,8,14,16,18-20,22-27H,7,9H2,1H3/t14-,16+,18+,19-,20+,22+/m0/s1 |

InChI Key |

CQQWKLDNRLSJJV-WGZQPKKOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O2 |

Synonyms |

scorzocreticoside I |

Origin of Product |

United States |

Isolation and Natural Occurrence of Scorzocreticoside I

Botanical Sources and Distribution of Scorzocreticoside I

This compound is a naturally occurring dihydroisocoumarin glycoside primarily isolated from plants belonging to the genus Scorzonera. This genus is a member of the Cichorieae tribe within the Asteraceae family and encompasses approximately 180–190 species. nih.gov The principal botanical source identified for this compound is Scorzonera cretica Willd. nih.gov

Research conducted on samples of S. cretica collected in Crete, Greece, led to the successful isolation of this compound from the plant's dichloromethane (B109758) extract. nih.gov This species is also known by common names such as Cretan viper's-grass. cretanflora.comfirst-nature.com The genus Scorzonera has a wide natural distribution, being found predominantly in the arid regions of central and southern Europe, Eurasia, and northern Africa. nih.gov

Table 1: Botanical Source of this compound

| Genus | Species | Family | Primary Compound Isolated |

| Scorzonera | Scorzonera cretica Willd. | Asteraceae | This compound |

The accumulation of secondary metabolites like this compound in plants is often influenced by their geographical location and the specific ecological conditions of their habitat. Scorzonera cretica is widespread and common in Crete, particularly in the central and eastern parts of the island, and has a limited distribution across the Mediterranean. cretanflora.com

This plant typically thrives in specific ecological niches, such as the crevices and ledges of limestone cliffs. cretanflora.com It is also found on rocky slopes, old stone walls, and within open, dry shrubby vegetation at altitudes ranging from sea level to 700 meters, and occasionally up to 1200 meters. cretanflora.comfirst-nature.com These harsh conditions, characterized by poor soil, high sun exposure, and water scarcity, likely play a significant role in the biosynthesis and concentration of specialized compounds like this compound, which may serve protective functions for the plant. The flowering time for S. cretica is typically between April and June. cretanflora.comfirst-nature.com

Methodologies for Extraction and Purification of this compound

The isolation of pure this compound from its botanical source, Scorzonera cretica, involves a multi-step process combining solvent extraction and various chromatographic techniques.

The initial step in isolating this compound involves solvent extraction, a process where the choice of solvent is critical for efficiently separating the compound of interest from the plant matrix. nih.gov For Scorzonera cretica, a sequential extraction approach has been documented. The whole plant material is first subjected to extraction with a non-polar solvent, dichloromethane, followed by extraction with a polar solvent, methanol (B129727). nih.gov

This sequential process allows for a preliminary fractionation of compounds based on their polarity. Dihydroisocoumarins and their glycosides, including this compound, were successfully isolated from the dichloromethane extract, indicating their moderate polarity. nih.gov The subsequent methanol extract yielded more polar compounds like triterpenoids. nih.gov The effectiveness of solvents like methanol and ethanol (B145695) is attributed to their ability to extract a wide range of polar and nonpolar compounds. nih.gov

Following crude extraction, chromatographic methods are essential for the enrichment and purification of this compound.

Column Chromatography: The crude extract obtained from solvent extraction is typically subjected to column chromatography as a primary separation step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through the column. Fractions are collected sequentially and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating glycosides like this compound. In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.gov This technique separates molecules based on their hydrophobicity, allowing for high-resolution separation of isomeric and closely related compounds. nih.gov

For achieving high-purity this compound, advanced and integrated purification protocols may be employed.

Preparative HPLC: This method operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, making it possible to isolate milligrams to grams of a pure substance. It represents the final step in purification to obtain an analytical standard of this compound.

Membrane-Based Technologies: Modern purification strategies increasingly involve membrane separation processes such as microfiltration, ultrafiltration, and nanofiltration. nih.gov These techniques can serve as an efficient alternative or complementary step to traditional methods for clarifying extracts and purifying high-value molecules from natural sources by separating them based on molecular size and shape. nih.gov

Table 2: Summary of Extraction and Purification Methodologies for this compound

| Step | Technique | Purpose | Details / Materials Used |

| 1. Initial Extraction | Sequential Solvent Extraction | To obtain a crude extract from plant material and perform initial fractionation. | Solvents: Dichloromethane, followed by Methanol. nih.gov |

| 2. Primary Separation | Column Chromatography | To separate the crude extract into simpler fractions based on polarity. | Stationary Phase: Silica Gel; Mobile Phase: Solvent gradients (e.g., hexane-ethyl acetate). |

| 3. Enrichment & Fine Purification | High-Performance Liquid Chromatography (HPLC) | To isolate and enrich this compound from complex fractions. | Mode: Reversed-Phase (RP-HPLC); Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradients. nih.gov |

| 4. High-Purity Isolation | Preparative HPLC / Advanced Methods | To obtain highly purified this compound for analytical purposes. | Utilizes larger scale HPLC columns or integrated membrane systems for final purification. nih.gov |

Structural Elucidation of Scorzocreticoside I

Spectroscopic Techniques Employed in Scorzocreticoside I Structural Determination

Spectroscopic methods provide crucial data regarding the atomic composition, bonding, and arrangement of atoms within the this compound molecule. A combination of techniques is typically necessary to build a complete picture of the structure anu.edu.au.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (e.g., 1D and 2D NMR)

NMR spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the functional groups present. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning signals and determining coupling interactions between nuclei anu.edu.au. Techniques such as 1H NMR and 13C NMR are routinely used to identify different types of protons and carbons and their chemical environments. 2D NMR experiments like COSY, HSQC, and HMBC provide information about connectivity and long-range coupling, which are critical for piecing together the molecular skeleton rsc.org. While specific NMR data for this compound were not extensively detailed in the search results, the general application of these techniques is confirmed in its structural elucidation ktu.edu.tr.

Mass Spectrometry (MS) Applications for this compound Structure Confirmation (e.g., LC-MS/MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps confirm the molecular formula and provides clues about substructures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly used in the analysis of complex natural products like this compound ddtjournal.comintertek.com. LC-MS/MS involves coupling liquid chromatography for separation with tandem mass spectrometry for fragmentation analysis, yielding characteristic fragment ions that aid in structural identification ddtjournal.commdpi.com. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments intertek.com. These methods have been applied in the structural elucidation of this compound .

Chiroptical Methods for Stereochemical Assignment of this compound

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are employed to determine the absolute configuration of chiral centers within a molecule nih.gov. CD measures the differential absorption of left and right circularly polarized light by a chiral substance, producing a spectrum that is characteristic of its stereochemistry. Circular dichroism studies have been used to definitively establish the absolute configuration of this compound .

Chemical Derivatization for Structural Proof of this compound

Chemical derivatization involves the chemical modification of a compound to alter its properties, often to facilitate analysis or to confirm the presence of specific functional groups numberanalytics.comresearchgate.net. This technique can be used to create derivatives with improved spectroscopic characteristics or to correlate the compound to known standards researchgate.net. While the specific derivatization reactions used for this compound were not detailed in the provided search results, chemical derivatization is a recognized method for obtaining structural proof in complex molecules by preparing derivatives suitable for analysis by techniques like MS or NMR ddtjournal.commdpi.com. The synthesis of derivatives, such as the 6-O-methyl ether of Scorzocreticin (B1244813) and this compound, can also be part of the structural confirmation process globalauthorid.com.

Biosynthesis of Scorzocreticoside I

Precursor Identification and Metabolic Pathways Leading to Scorzocreticoside I

The biosynthesis of this compound, like other isocoumarin (B1212949) derivatives, is rooted in plant metabolic pathways. Isocoumarins are a class of natural products often derived from polyketide or shikimate pathways, or a combination thereof. researchgate.net While specific detailed pathways for this compound are not extensively documented in the provided search results, related studies on isocoumarin synthesis in plants and fungi provide insights into potential precursors. For instance, research on the synthesis of other isocoumarins suggests that polyketide intermediates are often involved. researchgate.net

This compound has been isolated alongside other phenolic compounds, such as phenolic acid derivatives and other dihydroisocoumarins, from Scorzonera species. thieme-connect.comresearchgate.netchemfaces.com This co-occurrence suggests a potential link in their biosynthetic origins or shared metabolic intermediates within the plant. Studies on the synthesis of 6-O-methyl ether of scorzocreticin (B1244813) and this compound from Scorzonera cretica highlight synthetic approaches that can mirror proposed biosynthetic routes, often involving intermediates like 3,5-dimethoxyhomophthalic acid. rsc.orgacs.orgjst.go.jp

Metabolic pathways in plants are complex networks of biochemical reactions that produce a vast array of secondary metabolites. utah.eduyoutube.com The synthesis of specialized metabolites like this compound likely involves dedicated branches off primary metabolic routes. nih.gov

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The formation of complex natural products like this compound is catalyzed by a suite of enzymes. While the specific enzymes directly involved in every step of this compound biosynthesis are not explicitly detailed in the search results, the general enzymatic machinery for isocoumarin synthesis and glycosylation in plants can be inferred.

Enzymes commonly involved in the biosynthesis of phenolic compounds and polyketides include polyketide synthases (PKSs), which are responsible for assembling carbon chains from smaller units. nih.gov Following the formation of the core isocoumarin structure, further enzymatic modifications such as hydroxylation, methylation, and glycosylation occur. acs.orgjst.go.jp Glycosylation, the attachment of a sugar moiety (in this case, a hexopyranosyl group phytohub.eu), is a crucial step in the biosynthesis of this compound and is catalyzed by glycosyltransferases. These enzymes facilitate the transfer of a sugar unit from an activated donor molecule to an acceptor molecule, in this case, the aglycone of this compound. unipd.it

Other enzymes, such as hydroxylases and methyltransferases, would likely be involved in introducing hydroxyl and methoxy (B1213986) groups to the isocoumarin core structure at specific positions. wikipedia.org The precise sequence of these enzymatic steps and the identity of the specific enzymes involved in Scorzonera species for this compound synthesis would require dedicated biochemical studies.

Genetic Basis of this compound Biosynthetic Machinery

The biosynthesis of secondary metabolites in plants is genetically controlled. Genes encode the enzymes and regulatory proteins that govern the metabolic pathways. nih.govmdpi.com The genetic basis of this compound biosynthesis would involve the genes encoding the polyketide synthases, glycosyltransferases, hydroxylases, methyltransferases, and any other enzymes necessary for the complete pathway.

Research into the genetic clusters responsible for producing similar complex molecules in other organisms, such as the genetic evidences for the biosynthesis of liamocins in fungal cells, provides a framework for understanding how these biosynthetic genes might be organized and regulated in plants. nih.gov These genes are often found clustered together in the genome, facilitating their coordinated expression and the efficient channeling of intermediates through the pathway. nih.govnih.gov

Identifying the specific genes involved in this compound biosynthesis would likely involve genomic and transcriptomic studies of Scorzonera species, particularly in tissues where the compound is produced. This could involve techniques such as gene sequencing, expression analysis, and potentially genetic manipulation to confirm the function of candidate genes.

Regulation of this compound Production in Organisms

The production of secondary metabolites in plants is a tightly regulated process, influenced by developmental stage, environmental conditions, and stress factors. mdpi.com The regulation of this compound production in Scorzonera species would involve complex regulatory mechanisms controlling the expression of the biosynthetic genes.

Transcriptional activators and repressors can modulate the activity of the promoters controlling the expression of the genes in the biosynthetic pathway. nih.gov Environmental factors, such as light, temperature, nutrient availability, and herbivory or pathogen attack, can trigger signaling cascades that ultimately affect the levels of enzymes and intermediates in the pathway, thereby influencing the final yield of this compound.

While specific details on the regulation of this compound biosynthesis are not available in the provided context, studies on the regulation of other plant secondary metabolites suggest that phytohormones, transcription factors, and epigenetic modifications can all play a role in controlling their production. Understanding these regulatory mechanisms could potentially allow for strategies to enhance the production of this compound in cultivated plants or in controlled biotechnological systems.

Chemical Synthesis and Semi Synthesis of Scorzocreticoside I

Strategies for Total Synthesis of Scorzocreticoside I

The total synthesis of this compound has been approached through the synthesis of its aglycone, scorzocreticin (B1244813), followed by glycosylation. A complete synthesis of a closely related derivative, 6-O-methylthis compound, has been reported, providing a clear blueprint for the key transformations required. nih.gov

A logical retrosynthetic analysis of this compound begins with the disconnection of the most complex linkage, the β-O-glycosidic bond at the C-8 position. This disconnection simplifies the target molecule into two key building blocks: the aglycone, scorzocreticin (1), and a suitable glucose donor (2), such as a protected glucosyl bromide.

Further disconnection of the scorzocreticin (1) core focuses on the formation of the 3,4-dihydroisocoumarin lactone ring. A palladium-catalyzed intramolecular lactonization is a key strategy, pointing to a substituted 2-halobenzoic acid derivative (3) as a precursor. This intermediate can be traced back to a prochiral ketone (4), which allows for the crucial introduction of the C3 stereocenter via asymmetric reduction. The synthesis of this ketone can be envisioned from simpler, commercially available starting materials like 3,5-dihydroxybenzoic acid (5) through a sequence of reactions including protection, olefination, and oxidation. researchgate.net This multi-step approach allows for the systematic construction of the complex aglycone before the final glycosylation step.

The total synthesis of scorzocreticin and the subsequent glycosylation to form this compound or its analogs involve several critical steps and inherent challenges. nih.govresearchgate.net

Synthesis of the Aglycone (Scorzocreticin): The enantioselective synthesis of the scorzocreticin aglycone has been achieved starting from 3,5-dihydroxybenzoic acid. researchgate.net Key transformations in this sequence are summarized below:

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Benzyl (B1604629) Protection | Benzyl bromide, K₂CO₃ | Protects the phenolic hydroxyl groups. |

| 2 | Wittig Olefination | (4-methoxybenzyl)triphenylphosphonium bromide, n-BuLi | Forms the stilbene (B7821643) backbone. |

| 3 | Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Converts the alkene to an alcohol. |

| 4 | Oxidation | PCC or Dess-Martin periodinane | Oxidizes the alcohol to the prochiral ketone. |

| 5 | Asymmetric Reduction | (S)-Me-CBS, BH₃·SMe₂ | Establishes the (S)-stereocenter at C3 with high enantioselectivity. |

| 6 | Pd-catalyzed Lactonization | Pd(OAc)₂, PPh₃, CO | Forms the dihydroisocoumarin ring. |

| 7 | Debenzylation | H₂, Pd/C | Removes the benzyl protecting groups to yield scorzocreticin. |

Glycosylation: The final step is the introduction of the glucose moiety. The synthesis of 6-O-methylthis compound utilized a modified Koenigs-Knorr glycosylation. nih.gov

| Step | Reaction | Reagents/Conditions | Purpose |

| 8 | Glycosylation | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, Ag₂CO₃, quinoline | Forms the β-glycosidic linkage at the C8 hydroxyl group. |

| 9 | Deacetylation | NaOMe, MeOH | Removes the acetyl protecting groups from the glucose moiety. |

Synthetic Challenges: Several challenges must be overcome in the total synthesis:

Stereocontrol: The primary challenge is the stereoselective formation of the chiral center at the C-3 position of the dihydroisocoumarin ring. The use of asymmetric reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst has proven effective in achieving high enantioselectivity (>99% ee). researchgate.net

Regioselectivity: Scorzocreticin possesses two phenolic hydroxyl groups at C-6 and C-8. During glycosylation, selective reaction at the C-8 hydroxyl is required. In the synthesis of the 6-O-methyl ether derivative, this was circumvented by starting with a precursor that already had the C-6 position methylated. nih.gov For the direct synthesis of this compound, a strategy involving selective protection and deprotection of the C-6 hydroxyl group would be necessary.

Glycosidic Bond Formation: Achieving high stereoselectivity (β-linkage) and yield in the glycosylation step can be difficult. The Koenigs-Knorr reaction conditions, while classic, can sometimes lead to mixtures of anomers and require careful optimization. nih.gov

Semi-Synthesis Approaches to this compound and Analogs

While a specific semi-synthesis of this compound has not been reported, this approach offers a viable alternative to total synthesis by leveraging structurally related, abundant natural products as starting materials. rsc.orggoogle.com Many 3,4-dihydroisocoumarins have been isolated from various natural sources, including fungi and plants. nih.govgelisim.edu.tr

A plausible semi-synthetic strategy could involve:

Isolation of a Precursor: A naturally occurring dihydroisocoumarin with a substitution pattern similar to scorzocreticin would be isolated in large quantities. An ideal candidate might possess the core lactone structure and the C-3 aryl substituent.

Functional Group Interconversion: The isolated precursor would then undergo a series of chemical modifications. This could include, for example, the introduction or modification of hydroxyl groups on the aromatic ring through demethylation or aromatic oxidation reactions to match the substitution pattern of scorzocreticin.

Glycosylation: The final step would be the glycosylation of the modified natural aglycone at the C-8 hydroxyl group, using methods similar to those employed in total synthesis.

Enzymatic Synthesis of this compound and Related Glycosides

Enzymatic synthesis represents a powerful and environmentally friendly alternative to traditional chemical methods for glycoside formation. mdpi.com Biocatalysis, using enzymes such as glycosyltransferases (GTs) or engineered glycoside hydrolases (glycosynthases), offers high regio- and stereoselectivity, often obviating the need for complex protecting group strategies. beilstein-journals.orgnih.gov

Although the enzymatic synthesis of this compound has not been specifically documented, the glycosylation of similar phenolic aglycones is well-established. mdpi.comspringernature.com A potential enzymatic approach would involve:

Enzyme Selection: Glycosyltransferases, particularly from the GT1 family, are known to be promiscuous and can accept a wide range of planar, hydroxylated aromatic substrates like scorzocreticin. semanticscholar.org These enzymes utilize an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP)-sugar like UDP-glucose.

Reaction Conditions: The reaction would be carried out in an aqueous buffer system under mild conditions (neutral pH and ambient temperature). The scorzocreticin aglycone and the UDP-glucose donor would be incubated with the selected glycosyltransferase.

Advantages: The key advantage of this method is the anticipated high selectivity. A suitable enzyme would catalyze glycosylation specifically at the C-8 hydroxyl group and exclusively form the desired β-anomer, thus avoiding the challenges of regioselectivity and stereocontrol inherent in chemical synthesis.

This biocatalytic route holds significant promise for the efficient and selective synthesis of this compound and other natural product glycosides. beilstein-journals.org

Structure Activity Relationship Sar Studies and Derivatization of Scorzocreticoside I

Design and Synthesis of Scorzocreticoside I Analogs

The design of analogs for natural products like this compound typically focuses on modifying specific functional groups to probe their importance for biological activity. Key structural features of this compound that are targets for modification include the hydroxyl groups, the methoxy (B1213986) group, the phenyl substituent at C-3, and the β-D-glucoside moiety at C-8. The synthesis of such analogs involves multi-step chemical processes designed to selectively alter the parent molecule.

A notable example in the literature is the synthesis of the 6-O-methyl ether of this compound. This analog was synthesized to explore the role of the phenolic hydroxyl group at the C-6 position. The synthetic route began with the creation of a 6,8-dimethoxy-3-(4-methoxyphenyl)isocoumarin intermediate. This was achieved by reacting 3,5-dimethoxyhomophthalic acid with 4-methoxy-benzoyl chloride at high temperatures. Subsequent steps involved hydrolysis to a keto acid, followed by reduction and cyclodehydration to yield the dihydroisocoumarin core. A crucial step was the regioselective demethylation to create the required hydroxyl group for glycosylation. The final stages involved a Koenigs-Knorr glycosylation to attach the glucose moiety, followed by deacetylation to yield the target analog, a diastereomeric mixture of R and S 6-O-methylscorzocreticin 8-O-glucosides.

This synthetic approach highlights a viable pathway for creating derivatives of this compound, allowing for the systematic modification of the dihydroisocoumarin scaffold. Such strategies are fundamental for building a library of related compounds to perform comprehensive SAR studies.

Impact of Structural Modifications on In Vitro Biological Activities of this compound Derivatives

While synthetic pathways for this compound analogs have been developed, comprehensive studies detailing the in vitro biological activities of these derivatives are not extensively reported in the available scientific literature. The parent class of compounds, 3,4-dihydroisocoumarins, is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. nih.govnih.govrsc.org The evaluation of synthetic analogs is a critical step to determine how specific structural changes influence this bioactivity profile.

For a systematic SAR study, the following structural modifications and their potential impact would be of interest:

Modification of Phenolic Hydroxyl Groups: The hydroxyl groups on the dihydroisocoumarin ring are key sites for hydrogen bonding. Esterification or etherification of these groups, as seen in the synthesis of the 6-O-methyl ether analog, can reveal their importance for target interaction.

Alterations to the Phenyl Ring: Substituents on the C-3 phenyl ring can influence the molecule's electronics and steric properties. Introducing electron-withdrawing or electron-donating groups could modulate biological activity.

Changes to the Glucoside Moiety: The sugar group can significantly impact a molecule's solubility, cell permeability, and binding affinity. Replacing the glucose with other sugars or removing it entirely (to yield the aglycone, scorzocreticin) would provide insight into the role of glycosylation in the compound's mechanism of action.

The table below outlines this compound and its synthesized analog. A significant gap exists in the literature regarding the reported biological data for the derivatives, underscoring the need for further investigation in this area.

| Compound Name | Structural Modification from this compound | Reported In Vitro Biological Activity Data |

|---|---|---|

| This compound | Parent Compound | Isolated from Scorzonera cretica; part of a genus known for antioxidant and antimicrobial properties. mdpi.comnih.gov |

| 6-O-methylscorzocreticin 8-O-glucoside | Methylation of the C-6 hydroxyl group | Data not available in reviewed literature. |

Pharmacophore Elucidation for this compound Bioactivity

Pharmacophore modeling is a computational method used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.tr For this compound, a specific pharmacophore model has not yet been published. However, a hypothetical model can be proposed based on its structure and the general principles of ligand-based pharmacophore design. nih.govnih.gov

The process would involve the following steps:

Identification of Chemical Features: The structure of this compound presents several key pharmacophoric features. These include hydrogen bond acceptors (the carbonyl oxygen, ether oxygens, and hydroxyl oxygens), hydrogen bond donors (the hydroxyl groups), and an aromatic ring (the phenyl substituent).

Conformational Analysis: The molecule's flexibility, particularly around the bond connecting the dihydroisocoumarin core to the phenyl ring and the glycosidic bond, would be analyzed to determine its possible low-energy 3D conformations.

Hypothesis Generation: Using a training set of active and inactive isocoumarin (B1212949) analogs, a computational program would align the molecules and identify common 3D arrangements of pharmacophoric features that are present in the active compounds but absent in the inactive ones. nih.gov

Model Validation: The resulting pharmacophore hypothesis would be validated for its ability to distinguish known active compounds from inactive ones in a database. nih.govnih.gov

A potential pharmacophore for this compound and its analogs would likely consist of a specific spatial arrangement of features such as:

One or two aromatic rings.

Multiple hydrogen bond acceptors.

At least one hydrogen bond donor.

Elucidating such a model would be a powerful tool for virtually screening large compound libraries to identify novel molecules with potentially similar or improved biological activity, thereby guiding future synthesis and testing efforts. dergipark.org.tr

In Vitro Biological Activities and Pharmacological Mechanisms of Scorzocreticoside I

Antioxidant and Free Radical Scavenging Activities of Scorzocreticoside I in Cellular Models

No studies were found that investigated the antioxidant or free radical scavenging properties of this compound in any cellular models.

Anti-inflammatory Properties of this compound in Cellular Models

There is no available research on the anti-inflammatory effects of this compound in cellular systems.

Modulation of Inflammatory Mediators and Signaling Pathways by this compound

Information regarding the modulation of inflammatory mediators or signaling pathways, such as NF-κB or MAPK, by this compound is not present in the available literature.

Effect on Pro-inflammatory Cytokine Production by this compound

No data has been published detailing the effect of this compound on the production of pro-inflammatory cytokines like TNF-α, IL-6, or IL-1β.

Antineoplastic and Cytotoxic Activities of this compound in Cancer Cell Lines

The potential for this compound to exhibit antineoplastic or cytotoxic activity against cancer cell lines has not been reported in any publicly accessible research.

Induction of Apoptosis and Cell Cycle Arrest by this compound

There are no studies available that describe the induction of apoptosis or cell cycle arrest in cancer cells as a result of treatment with this compound.

Inhibition of Cell Proliferation and Metastasis by this compound

No research could be located that examines the ability of this compound to inhibit cancer cell proliferation or metastasis in vitro.

Molecular Targets and Signaling Pathways Involved in this compound's Antineoplastic Effects

Information regarding the specific molecular targets and signaling pathways affected by this compound to exert any antineoplastic effects is not available in the current scientific literature.

Antimicrobial Activities of this compound

Specific studies detailing the antimicrobial spectrum and efficacy of this compound are not available.

Antibacterial Efficacy of this compound

There is no available data from in vitro studies that define the antibacterial efficacy of this compound, such as its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial strains.

Antifungal Properties of this compound

Research on the antifungal properties of this compound, including its activity against fungal pathogens, has not been reported in the reviewed literature.

Antiviral Potentials of this compound

There is no available scientific evidence to describe the potential antiviral activities of this compound against any specific viruses.

Enzyme Inhibitory Activities of this compound

Specific data on the enzyme inhibitory capabilities of this compound is not documented.

Inhibition of Glycosidases by this compound

There are no studies available that have investigated or reported on the ability of this compound to inhibit glycosidases.

Inhibition of Other Relevant Enzymes by this compound (e.g., kinases, proteases)

Immunomodulatory Effects of this compound in Immune Cell Systems

Similarly, the immunomodulatory effects of this compound in in vitro immune cell systems have not been documented in the available scientific literature. There are no published studies that have examined the impact of this specific compound on the function of immune cells such as T cells, macrophages, or the production of cytokines. As a result, there is no data to present in tabular format regarding its immunomodulatory properties.

Further research is required to elucidate the potential pharmacological activities of this compound. Future in vitro studies could explore its effects on a wide range of biological targets, including various kinases, proteases, and immune cell functions, to determine if it possesses any therapeutic potential.

In Vivo Pharmacological Investigations of Scorzocreticoside I Pre Clinical Animal Models

Anti-inflammatory Efficacy of Scorzocreticoside I in Animal Models of Inflammation

No data available.

Antineoplastic Activity of this compound in Xenograft or Syngeneic Tumor Models

No data available.

Antioxidant Effects of this compound in Oxidative Stress Animal Models

No data available.

Pharmacokinetic and Pharmacodynamic Studies of this compound in Pre-clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

No data available.

Bioavailability Considerations of this compound in Animal Models

No data available.

Analytical Methodologies for Scorzocreticoside I Detection and Quantification

Chromatographic Techniques for Scorzocreticoside I Analysis

Chromatography is the cornerstone for the analysis of sesquiterpene lactones like this compound, providing the necessary separation from other structurally similar compounds present in extracts. High-performance liquid chromatography (HPLC) is frequently cited as the method of choice for analyzing sesquiterpene lactones due to their chemical characteristics. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD) or UV detector, is a validated and widely used method for the simultaneous determination and quantification of sesquiterpene lactones in botanical samples. acs.orgresearchgate.net Given that many sesquiterpene lactones are thermolabile and not sufficiently volatile, HPLC offers a significant advantage over gas chromatography. nih.gov

For the analysis of sesquiterpene lactones, reversed-phase (RP) columns, such as C18, are most commonly employed. acs.org Separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. nih.govnih.gov To improve peak shape and resolution, the aqueous phase is often acidified with agents like formic acid or o-phosphoric acid. acs.orgnih.gov Detection is commonly performed at wavelengths around 205 nm. acs.org A developed LC-DAD method can effectively quantify sesquiterpene lactones, though the stability of these compounds in powdered herbal material can be a concern, necessitating the use of freshly prepared samples for accurate quantification. nih.gov

Table 1: Examples of HPLC Conditions for Sesquiterpene Lactone Analysis

| Compound Class | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Sesquiterpene Lactones | RP-18 | Acetonitrile / 0.085% o-phosphoric acid (gradient) | DAD at 205 nm | acs.org |

| Sesquiterpene Lactones | C18 | Acetonitrile / Water (gradient) | UV at 280 nm | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While it is the most widespread method for analyzing sesquiterpenes, its application to the less volatile and often thermolabile sesquiterpene lactones can be challenging. researchgate.netresearchgate.netnih.gov The glycosidic nature of this compound further increases its polarity and reduces its volatility, making direct GC-MS analysis difficult without derivatization.

However, GC-MS can be successfully applied to the analysis of certain sesquiterpene lactones, such as alpha-santonin, which has been identified in plant extracts using this method. scispace.comproquest.comresearchgate.net The typical procedure involves injecting a solvent extract into a heated port, where it is volatilized before entering the capillary column (e.g., HP-5 or DB-5) for separation. researchgate.netscispace.com Helium is commonly used as the carrier gas. scispace.com The separated compounds are then fragmented and detected by a mass spectrometer, allowing for structural elucidation by comparing the resulting mass spectra with library databases like NIST and Wiley. scispace.com For non-volatile derivatives or the glycoside itself, derivatization to increase volatility would be a necessary prerequisite for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of this compound

For trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV/DAD detection. nih.gov This technique is particularly well-suited for quantifying multiple sesquiterpene lactones simultaneously in complex matrices like plant roots or dietary supplements. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve rapid and high-resolution separations. nih.govnih.gov

In a typical UPLC-MS/MS method for sesquiterpene lactones, separation is performed on a sub-2 µm particle column (e.g., HSS T3) with a gradient elution of acetonitrile and acidified water. nih.gov An electrospray ionization (ESI) interface, usually in positive mode, is employed for ion generation prior to MS detection. nih.gov The method can be validated for linearity, precision, and accuracy, with reported recoveries for similar compounds often ranging from 97.3% to 103.4%. nih.gov The high sensitivity of MS detectors allows for quantification at much lower levels (µg/L) than PDA detectors (µg/mL). nih.gov Furthermore, high-resolution mass spectrometry (HRMS) can be used to study the fragmentation patterns of these molecules, providing characteristic diagnostic ions that aid in their identification within a botanical extract. researchgate.net

Spectrophotometric and Spectrofluorometric Methods for this compound Quantification

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of total sesquiterpene lactones, particularly for quality control purposes. mdpi.com A method has been developed specifically for the quantitative measurement of sesquiterpene lactones that possess an α-methylene-γ-butyrolactone moiety, a structural feature common to many bioactive compounds in this class. mdpi.comnih.govresearchgate.net This assay is based on the Michael addition reaction between the sesquiterpene lactone and a sulfhydryl-containing compound. The consumption of the sulfhydryl groups is then measured, often using Ellman's reagent, and the absorbance is read at a specific wavelength (e.g., 412 nm). nih.gov This approach provides a good correlation with clinical results for allergenic potential and serves as a valuable tool for the quality control of plant extracts. mdpi.com

While specific spectrophotometric methods for zingiberene-type sesquiterpenoids have been investigated, their accuracy can be compromised by interference from oxidized forms of the compounds in plant extracts. mdpi.com For general phytochemical screening, UV-vis spectrometry is also used to quantify total phenols, flavonoids, and other classes of compounds, which could include sesquiterpene lactones as part of a broader analysis. mdpi.com Information on spectrofluorometric methods specifically for this compound or related sesquiterpene lactone glycosides is not widely available in the current literature.

Immunochemical Assays for this compound Detection (If Applicable)

Currently, there is a lack of published research detailing the development or application of immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the specific detection of this compound or the broader class of sesquiterpene lactone glycosides. These methods rely on the production of specific antibodies to the target analyte, a process that has not been widely reported for this class of natural products. Therefore, immunochemical assays are not considered a standard analytical methodology for this compound at this time.

Sample Preparation Strategies for this compound Analysis in Biological and Botanical Matrices

Effective sample preparation is a critical step for the reliable analysis of this compound, aiming to efficiently extract the target analyte from the complex plant matrix while minimizing interferences.

The extraction of sesquiterpene lactones from plant material typically involves the use of polar organic solvents. google.com Methanol, ethanol (B145695), acetonitrile, and acetone are commonly used, with ethanol being a preferred solvent due to its low toxicity. nih.govgoogle.com An optimized method for extracting sesquiterpene lactones from Aucklandia lappa root involved shaking and sonication with 100% methanol. nih.gov Studies on other plants have found aqueous ethanol to be a highly effective solvent system. nih.gov To enhance extraction efficiency, techniques such as maceration, sonication (ultrasonic bath), and homogenization are frequently employed. nih.govresearchgate.net

Following the initial crude extraction, a liquid-liquid partitioning step is often used for purification. This involves extracting the aqueous or hydroethanolic solution with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to isolate the sesquiterpene lactones from more polar or non-polar compounds. researchgate.netresearchgate.net Further purification can be achieved through column chromatography, including flash chromatography or preparative HPLC, to isolate pure compounds. researchgate.netnih.gov

Table 2: Summary of Extraction Techniques for Sesquiterpene Lactones from Botanical Sources

| Plant Source | Extraction Solvent(s) | Technique(s) | Purification Step(s) | Reference |

|---|---|---|---|---|

| Cichorium intybus | Water, Methanol/Water (70/30) | Maceration | Liquid-liquid extraction (ethyl acetate), Reversed-phase chromatography | researchgate.netnih.gov |

| Tanacetum parthenium | Ethanol, Ether | Maceration | Column chromatography | google.com |

| Aucklandia lappa | 100% Methanol | Shaking, Sonication | Not specified | nih.gov |

| Dolomiaea costus | Aqueous Ethanol | Ultrasonic bath, Homogenization | Not specified | nih.gov |

Future Directions and Emerging Research Avenues for Scorzocreticoside I

Exploration of Novel Biological Activities and Therapeutic Potentials

Future research into Scorzocreticoside I is poised to delve deeper into its biological activities beyond those already investigated. Studies on related compounds from Scorzonera species have indicated a range of potential bioactivities, including antioxidant, anti-inflammatory, analgesic, hepatoprotective, and antimicrobial effects. mdpi.comsemanticscholar.orgresearchgate.netnih.gov While preliminary in vitro studies have evaluated this compound for activities such as α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, as well as antioxidant potential, further comprehensive investigations are needed. dntb.gov.uadergipark.org.tr

Specifically, this compound, along with other dihydroisocoumarin derivatives like scorzopygmaecoside, has been suggested for further synthetic studies as potential selective acetylcholinesterase inhibitors. dntb.gov.uadergipark.org.tr This highlights a potential therapeutic avenue in neurodegenerative conditions. Although glycosylation and/or methoxy (B1213986) substitution on the 3,4-dihydroisocoumarin structure were observed to decrease some enzyme inhibitory activities, the potential for selective inhibition warrants further exploration. dntb.gov.uadergipark.org.tr

Future research should focus on:

Identifying novel enzymatic targets and signaling pathways modulated by this compound.

Conducting in vivo studies to validate the biological activities observed in vitro and to assess potential therapeutic efficacy in relevant disease models.

Investigating its potential in areas such as wound healing and the treatment of microbial infections, given the reported properties of Scorzonera species in these areas. mdpi.comsemanticscholar.org

Development of Advanced Delivery Systems for this compound

Strategies for developing advanced delivery systems for this compound could include:

Nanoparticle-based systems: Utilizing nanoparticles, such as polymeric nanoparticles or liquid crystal nanoparticles, to encapsulate this compound for controlled and targeted release. nih.govwhiterose.ac.uk Nanoparticle systems can enhance solubility and improve circulation time. d-nb.info

Liposomal formulations: Encapsulating this compound within liposomes to improve its cellular uptake and reduce potential degradation.

Prodrug strategies: Designing prodrugs of this compound that can be converted into the active compound within the body, potentially improving its pharmacokinetic properties.

Formulation optimization: Exploring different formulation approaches, such as solid dispersions or inclusion complexes with cyclodextrins, to enhance the solubility and dissolution rate of this compound. d-nb.info

Research in this area would involve evaluating the efficacy, stability, and safety of these advanced delivery systems, potentially utilizing in vitro models and in vivo studies to assess their performance.

Biotechnological Production and Optimization of this compound

Exploring biotechnological approaches for the production of this compound offers a promising avenue for sustainable and potentially more efficient sourcing compared to extraction from natural plant sources. Biotechnological production involves utilizing microorganisms or plant cell cultures to synthesize the compound. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net

Future research in this area could focus on:

Identifying and engineering microbial strains: Screening microorganisms capable of producing this compound or its precursors, followed by metabolic engineering to enhance production yields. frontiersin.orgresearchgate.netresearchgate.net

Optimizing fermentation processes: Investigating optimal culture conditions, including media composition, temperature, pH, and aeration, to maximize the biotechnological production of this compound. mdpi.comresearchgate.netresearchgate.netnih.gov

Utilizing plant cell cultures: Developing in vitro plant cell culture systems from Scorzonera species for the controlled production of this compound.

Enzymatic synthesis: Exploring the use of enzymes to facilitate the synthesis of this compound from simpler precursors.

Optimization studies, potentially employing techniques like response surface methodology or Plackett-Burman design, could be crucial in maximizing the yield and efficiency of biotechnological production processes. researchgate.netnih.gov

Chemoinformatic and Computational Approaches in this compound Research

Chemoinformatic and computational approaches play an increasingly vital role in modern drug discovery and natural product research. sheffield.ac.ukscielo.org.mxmdpi.comnih.govgerit.org These methods can provide valuable insights into the properties, activities, and potential targets of compounds like this compound.

Future directions utilizing chemoinformatics and computational studies include:

Structure-Activity Relationship (SAR) studies: Employing computational tools to analyze the relationship between the chemical structure of this compound and its biological activities. This can help identify key structural features responsible for observed effects and guide the design of novel analogs with improved properties.

Virtual screening: Utilizing virtual screening techniques to identify potential biological targets for this compound by docking its structure against databases of protein structures. sheffield.ac.ukscielo.org.mx

ADMET prediction: Applying computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, helping to assess its drug-likeness and potential limitations. nih.gov

Molecular dynamics simulations: Performing molecular dynamics simulations to study the interaction of this compound with biological macromolecules, providing insights into its binding mechanisms and stability.

Database development: Contributing to or utilizing databases of natural compounds and their properties to facilitate comparative studies and the identification of potential synergies or antagonists.

These computational approaches can help prioritize experimental research, reduce costs, and accelerate the understanding of this compound's potential.

Comparative Studies of this compound with Structurally Related Glycosides

Comparative studies with structurally related glycosides are essential for understanding the specific contributions of the this compound structure to its observed biological activities and for identifying potential lead compounds. This compound is a dihydroisocoumarin glycoside, and other similar compounds, such as scorzocreticoside II and scorzopygmaecoside, have been isolated from Scorzonera species. dntb.gov.uadergipark.org.trresearchgate.netresearchgate.netunicam.it

Future comparative studies should involve:

Evaluating the biological activities of related glycosides: Conducting comprehensive in vitro and in vivo studies to compare the biological activities of this compound with those of structurally similar compounds found in Scorzonera species or synthesized analogs. dntb.gov.uadergipark.org.tr

Analyzing structural variations and their impact: Systematically investigating how differences in glycosylation patterns, aglycone structure, or other modifications influence the biological activities, pharmacokinetic properties, and metabolic fate of these compounds. dntb.gov.uadergipark.org.tr

Identifying synergistic or antagonistic effects: Exploring potential interactions when this compound is present with other compounds from the same plant source.

Chemotaxonomic studies: Utilizing comparative phytochemical analysis, including this compound content, to support the classification and differentiation of Scorzonera species.

These comparative studies will provide valuable context for the biological significance of this compound and help guide future research and potential applications.

Q & A

Q. How can machine learning models enhance the prediction of this compound’s structure-activity relationships (SAR) for derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.